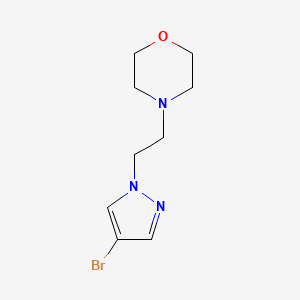

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Descripción

BenchChem offers high-quality 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[2-(4-bromopyrazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPVJDCXHNKXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine for Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic potential. The molecule 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine represents a compelling example of such a design strategy, integrating two "privileged structures": the pyrazole ring and the morpholine moiety.[1][2][3] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are core components of numerous approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The morpholine ring, a saturated heterocycle containing both an ether and an amine functional group, is frequently incorporated into drug candidates to enhance physicochemical properties, improve metabolic stability, and increase aqueous solubility.[2][5][6]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential medicinal chemistry applications of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. The insights presented herein are synthesized from established principles of medicinal chemistry and data from analogous structures, offering a predictive framework for researchers and drug development professionals exploring this promising chemical space.

Chemical and Physicochemical Profile

Understanding the fundamental chemical and physicochemical properties of a compound is paramount in the early stages of drug discovery. While experimental data for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is not extensively published, we can infer its likely characteristics based on its constituent parts.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Significance in Drug Discovery |

| Molecular Formula | C9H14BrN3O | Determined from the chemical structure. |

| Molecular Weight | 260.13 g/mol | Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | 1.5 - 2.5 | The morpholine group decreases lipophilicity, which can improve aqueous solubility and reduce non-specific binding. The bromo-pyrazole moiety contributes to lipophilicity. This predicted range suggests a balance suitable for cell membrane permeability. |

| pKa (Basicity) | 6.5 - 7.5 | The morpholine nitrogen is basic and would be protonated at physiological pH. This can enhance aqueous solubility and allow for salt formation, which is often advantageous for drug formulation.[7] |

| Hydrogen Bond Donors | 0 | The parent pyrazole NH is substituted, and the morpholine nitrogen is tertiary. |

| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Aqueous Solubility | Moderate to High | The presence of the polar morpholine ring and the potential for protonation at physiological pH suggest good aqueous solubility, a desirable trait for drug administration and distribution.[2] |

Synthesis and Characterization: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine can be envisioned through a multi-step process, leveraging established synthetic methodologies for pyrazole and morpholine derivatives.[8][9][10]

Experimental Protocol: Synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Step 1: Synthesis of 4-bromo-1H-pyrazole

This can be achieved through the bromination of pyrazole.

-

Reagents and Solvents: Pyrazole, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled pyrazole solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purify the crude 4-bromo-1H-pyrazole by recrystallization or column chromatography.

-

Step 2: N-Alkylation of 4-bromo-1H-pyrazole with 1-bromo-2-chloroethane

-

Reagents and Solvents: 4-bromo-1H-pyrazole, 1-bromo-2-chloroethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of 4-bromo-1H-pyrazole in the chosen solvent, add the base.

-

Add 1-bromo-2-chloroethane to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, 1-(2-chloroethyl)-4-bromo-1H-pyrazole, can be purified by column chromatography.

-

Step 3: Synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

-

Reagents and Solvents: 1-(2-chloroethyl)-4-bromo-1H-pyrazole, morpholine, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Combine 1-(2-chloroethyl)-4-bromo-1H-pyrazole, an excess of morpholine, and the base in the solvent.

-

Reflux the mixture for several hours, monitoring by TLC.[10]

-

Upon completion, cool the reaction and filter off the solid.

-

Evaporate the solvent in vacuo.

-

The residue can be purified by column chromatography to yield the final product, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.[8]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[11]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Medicinal Chemistry Potential: A Landscape of Therapeutic Opportunities

The structural features of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine suggest a wide range of potential therapeutic applications, drawing from the known biological activities of its constituent moieties.[1][2]

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[4][12] The bromo-substituent on the pyrazole ring can enhance activity through halogen bonding interactions with target proteins.[13] The morpholine group can improve the pharmacokinetic profile of the molecule, leading to better in vivo efficacy.[2]

Potential Molecular Targets:

-

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[3] This compound could potentially inhibit kinases involved in cancer progression, such as VEGFR-2.[12]

-

Cell Cycle Regulation: Pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

Both pyrazole and morpholine derivatives have demonstrated significant antimicrobial properties.[8][14] The combination of these two scaffolds could lead to a synergistic effect, resulting in a potent agent against a broad spectrum of bacteria and fungi. The bromine atom can also contribute to the antimicrobial activity.

Anti-inflammatory Activity

Pyrazole-containing compounds are known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[4] The morpholine moiety has also been incorporated into anti-inflammatory agents.[15] Therefore, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a promising candidate for the development of novel anti-inflammatory drugs.

Drug Metabolism and Pharmacokinetics (DMPK) and Toxicology Considerations

The morpholine ring is generally associated with favorable DMPK properties, including improved metabolic stability and reduced clearance.[2] However, the presence of the bromo-pyrazole moiety may introduce specific metabolic pathways that need to be investigated.

Potential Metabolic Pathways:

-

Oxidation: The morpholine ring and the ethyl linker are susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Dehalogenation: The bromine atom may be a site for metabolic dehalogenation.

Toxicology:

While the individual scaffolds are generally well-tolerated, the toxicological profile of the combined molecule must be thoroughly evaluated. In silico toxicity predictions can be an initial step, followed by in vitro and in vivo studies.[12]

Conclusion and Future Directions

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a molecule of significant interest for medicinal chemistry, combining the therapeutic potential of the pyrazole scaffold with the favorable physicochemical properties of the morpholine moiety. Based on the analysis of related compounds, this molecule is predicted to possess promising anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo studies are necessary to validate its predicted biological activities and to establish a comprehensive structure-activity relationship (SAR) for this class of compounds. The exploration of this and related pyrazole-morpholine hybrids holds considerable promise for the discovery of novel and effective therapeutic agents.

References

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). PDF.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Source.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.

- (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025). ResearchGate.

- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.

- Morpholine. (n.d.). Wikipedia.

- MORPHOLINE. (n.d.). Source.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.

- A review on recent development of pyrazoline as a pharmocologically active molecule. (2025). Source.

- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). PMC.

- Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). Der Pharma Chemica.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers.

- A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). PMC.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

- Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove.

- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC.

- Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. jocpr.com [jocpr.com]

- 12. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Ascendant Scaffold: Unlocking the Therapeutic Potential of Pyrazole-Morpholine Conjugates in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and morpholine moieties has given rise to a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the pyrazole-morpholine scaffold, from its fundamental chemical attributes and synthetic strategies to its profound therapeutic potential. We will delve into the mechanistic intricacies of its action in oncology, neurodegenerative disorders, and inflammatory conditions, supported by a critical analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Strategic Alliance of Two Pharmacophoric Powerhouses

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in medicinal chemistry.[3][4] Similarly, the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is prized for its favorable physicochemical and metabolic properties, often enhancing the solubility and bioavailability of drug candidates.[5] The strategic hybridization of these two scaffolds results in a molecular architecture with a unique three-dimensional conformation, enabling specific and high-affinity interactions with a variety of biological targets.[1][5] This guide will illuminate the synergistic potential of this powerful combination in the ongoing quest for novel therapeutics.

Synthetic Strategies: Constructing the Pyrazole-Morpholine Core

The synthesis of pyrazole-morpholine derivatives can be achieved through several reliable and adaptable synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on both the pyrazole and morpholine rings, allowing for the creation of diverse chemical libraries for biological screening.

General Synthetic Approach: A Step-by-Step Protocol

One of the most common and effective methods for synthesizing pyrazole-morpholine scaffolds involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of a 4-(Pyrazol-1-yl)morpholine Derivative

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriately substituted acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 eq).

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazoline Ring

-

Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.

Step 3: Introduction of the Morpholine Moiety

-

To a solution of the synthesized pyrazoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into cold water to precipitate the final pyrazole-morpholine product.

-

Filter the solid, wash with water, and purify by column chromatography to obtain the desired compound.[6]

Characterization: The synthesized compounds are typically characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[5][6]

Therapeutic Frontiers of Pyrazole-Morpholine Scaffolds

The unique structural features of pyrazole-morpholine hybrids have led to their exploration in a multitude of therapeutic areas, with particularly promising results in oncology, neurodegenerative diseases, and inflammatory disorders.

Oncology: A Multi-pronged Attack on Cancer

The pyrazole-morpholine scaffold has emerged as a potent weapon in the fight against cancer, with derivatives exhibiting a range of anticancer activities, including the inhibition of key signaling pathways and the induction of apoptosis.[1][7]

3.1.1. Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2][8] Pyrazole-morpholine derivatives have been successfully designed as potent inhibitors of several key kinases implicated in tumor growth and survival.[2][9]

-

EGFR and VEGFR Inhibition: Certain pyrazole-morpholine hybrids have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key players in tumor angiogenesis and proliferation.[10][11] For instance, some thiazolyl-pyrazoline hybrids incorporating a morpholine ring have shown dual inhibitory activity against both EGFR and HER2.[10]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[7] Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, exhibiting excellent cytotoxicity against breast cancer cells.[7]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-morpholine derivatives.

3.1.2. Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Sagam et al. synthesized novel morpholine-benzimidazole-pyrazole hybrids that act as potent tubulin polymerization inhibitors, exhibiting higher activity than the standard drug combretastatin A-4 (CA-4) against several human cancer cell lines.[1]

Quantitative Data Summary: Anticancer Activity of Pyrazole-Morpholine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-benzimidazole-pyrazole hybrids | Tubulin Polymerization | MCF7 (Breast) | 0.042 | [1] |

| Morpholine-benzimidazole-pyrazole hybrids | Tubulin Polymerization | PC3 (Prostate) | 0.61 | [1] |

| Morpholine-benzimidazole-pyrazole hybrids | Tubulin Polymerization | A549 (Lung) | 0.76 | [1] |

| Thiazolyl-pyrazoline-morpholine hybrids | EGFR | - | 4.34 | [10] |

| Thiazolyl-pyrazoline-morpholine hybrids | HER2 | - | 2.28 | [10] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | MCF7 (Breast) | 0.25 | [7] |

Neurodegenerative Diseases: A Glimmer of Hope

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Pyrazole-containing scaffolds have shown promise in targeting key pathological mechanisms in these disorders.[12][13][14]

3.2.1. Targeting Pathologies in Alzheimer's and Parkinson's Disease

Recent reviews have highlighted the advances in the synthesis and application of pyrazole scaffolds in developing therapeutics for Alzheimer's disease (AD) and Parkinson's disease (PD).[12][13][14] Pyrazoline derivatives, a reduced form of pyrazoles, have been shown to inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation, both of which are central to the pathology of AD.[15] Furthermore, they have demonstrated efficacy against PD by targeting monoamine oxidase B (MAO-B).[15]

Experimental Workflow: Screening for Neuroprotective Activity

Caption: A typical workflow for identifying neuroprotective pyrazole-morpholine compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-morpholine scaffolds is highly dependent on the nature and position of substituents on both the pyrazole and any associated phenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Substitution on the Phenyl Ring: The introduction of different substituents on the phenyl ring attached to the pyrazole core can significantly impact antitumor activity.[6] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target protein.

-

The Role of the Morpholine Moiety: The morpholine ring is not merely a passive solubilizing group. Its presence and orientation can influence the overall conformation of the molecule, leading to improved binding affinity and selectivity for the target.[2] In some kinase inhibitors, the morpholine ring faces the solvent-exposed region, contributing to the overall binding and pharmacokinetic profile.[2]

Future Directions and Conclusion

The pyrazole-morpholine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The extensive body of research highlights its potential to address unmet medical needs in oncology, neurodegenerative diseases, and beyond. Future research should focus on:

-

Elucidation of Novel Mechanisms of Action: While kinase and tubulin inhibition are well-established, further studies are needed to uncover other potential mechanisms through which these compounds exert their therapeutic effects.

-

Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts are required to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.

-

Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests its potential utility in other disease areas, such as infectious diseases and autoimmune disorders, warranting further investigation.

References

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved February 26, 2026, from [Link]

-

Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Asian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 26, 2026, from [Link]

-

(PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. Retrieved February 26, 2026, from [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). MDPI. Retrieved February 26, 2026, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (2021). PubMed. Retrieved February 26, 2026, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). University of South Florida. Retrieved February 26, 2026, from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved February 26, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved February 26, 2026, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Semantic Scholar. Retrieved February 26, 2026, from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Semantic Scholar. Retrieved February 26, 2026, from [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). PMC - NIH. Retrieved February 26, 2026, from [Link]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). ScienceDirect. Retrieved February 26, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved February 26, 2026, from [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Preprints.org. Retrieved February 26, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 26, 2026, from [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. Retrieved February 26, 2026, from [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. connectjournals.com [connectjournals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Leveraging the 4-Bromopyrazole Scaffold for the Development of Novel Sigma Receptor Ligands

An In-Depth Technical Guide:

This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 4-bromopyrazole derivatives as potent and selective ligands for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting these unique receptor systems.

The Enigmatic Target: Sigma Receptors

Initially mischaracterized as a subtype of opioid receptors, Sigma receptors are now understood to be a unique class of proteins with distinct pharmacology and function.[1][2] They are broadly classified into two subtypes, σ₁ and σ₂.

-

The Sigma-1 Receptor (σ₁R): This 25 kDa protein has been successfully cloned and its crystal structure resolved.[1][3] It primarily resides at the endoplasmic reticulum (ER)-mitochondrion interface, where it functions as a molecular chaperone, regulating calcium signaling, ion channel activity, and cellular stress responses.[1][2][4] Its role as a modulator of various neurotransmitter systems makes it a compelling target for central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases, as well as for pain management.[2][3]

-

The Sigma-2 Receptor (σ₂R): The molecular identity of the σ₂R was more elusive until it was identified as TMEM97, a transmembrane protein involved in cholesterol homeostasis.[1] This receptor is significantly upregulated in proliferating cells, making it a key target in oncology for both diagnostic imaging (e.g., PET) and as a potential therapeutic avenue to induce cancer cell death.[5][6]

The therapeutic potential of modulating these receptors has driven a search for novel ligands with high affinity and subtype selectivity. The pyrazole scaffold has emerged as a particularly fruitful starting point for this endeavor.

The Privileged Scaffold: Pyrazoles in Medicinal Chemistry

The pyrazole ring system is considered a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[7][8] Its five-membered heterocyclic structure offers a stable, aromatic core with multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. Pyrazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11]

Within this class, 4-bromopyrazole serves as an exceptionally versatile synthetic building block.[7][12][13] The bromine atom at the 4-position is not merely a substituent; it is a reactive handle that enables a wide array of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[14][15] This synthetic tractability allows for the systematic introduction of diverse chemical moieties, which is the cornerstone of any successful structure-activity relationship (SAR) study.

Synthesis of 4-Bromopyrazole Derivatives: A Modular Approach

The construction of a library of 4-bromopyrazole derivatives for screening typically follows a modular, multi-step approach. The core is first synthesized and then elaborated upon to build structural diversity.

Core Synthesis: One-Pot Regioselective Bromination

An efficient method for preparing the 4-bromopyrazole core involves a one-pot condensation and bromination reaction. This approach avoids the need to isolate the intermediate pyrazole, improving overall yield and reducing reaction time.

Sources

- 1. Frontiers | Editorial: Sigma Receptors [frontiersin.org]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. leapchem.com [leapchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. noveltyjournals.com [noveltyjournals.com]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 13. 4-Bromopyrazole | CAS 2075-45-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. scielo.org.mx [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Digitoxin and Its Analogs

Introduction: The Enduring Significance of Cardiac Glycosides

For centuries, compounds derived from the foxglove plant (Digitalis purpurea) have been a cornerstone in the management of heart conditions.[1] These compounds, known as cardiac glycosides, possess a unique ability to increase the force of cardiac contraction, a property that has been harnessed to treat heart failure and certain arrhythmias.[2] At the molecular level, their therapeutic and toxic effects are primarily mediated by the specific inhibition of the Na+/K+-ATPase, a crucial ion pump in cardiac muscle cells.[2][3]

The archetypal cardiac glycoside, Digitoxin, and its close structural analogs, such as Digoxin and Gitoxin, share a common structural framework: a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[1][4] It is the subtle variations in this structure, particularly in the hydroxylation of the steroid core, that give rise to a family of compounds with distinct physicochemical properties. These properties—molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa)—are not mere chemical footnotes; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, excretion, and ultimately, its clinical efficacy and safety.

This technical guide provides an in-depth exploration of the core physicochemical characteristics of Digitoxin and its key analogs. It is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis of these vital parameters but also a detailed look at the validated experimental methodologies used for their determination. By understanding the causality behind these properties and their measurement, researchers can better predict the behavior of these complex molecules and advance the development of novel cardiac therapeutics.

Comparative Physicochemical Analysis of Digitoxin Analogs

The clinical utility and toxicological profile of a cardiac glycoside are intrinsically linked to its physicochemical nature. Properties such as lipophilicity influence how a drug distributes into tissues, while solubility affects its formulation and absorption.[5][6] The following table summarizes the key physicochemical parameters for Digitoxin and its primary analogs, Digoxin and Gitoxin, providing a quantitative basis for understanding their distinct pharmacological behaviors.

| Property | Digitoxin | Digoxin | Gitoxin | Scientific Rationale and Impact |

| CAS Number | 71-63-6[7][8][9] | 20830-75-5[10][11][12] | 4562-36-1[13][14][15][16] | Provides a unique, unambiguous identifier for chemical substance registration and database searches. |

| Molecular Formula | C41H64O13[7][9] | C41H64O14[10][17] | C41H64O14[13][15] | Defines the elemental composition. Digoxin and Gitoxin possess an additional oxygen atom compared to Digitoxin, a key structural differentiator. |

| Molecular Weight ( g/mol ) | 764.94[7][9] | 780.94[12][17] | 780.94[13][15] | The additional hydroxyl group on Digoxin and Gitoxin results in a higher molecular weight, subtly influencing diffusion and transport rates. |

| LogP (Octanol/Water) | 2.3[9] | 1.26[10] | 1.5[14][15] | LogP is a measure of lipophilicity. Digitoxin's higher LogP indicates greater lipid solubility, leading to more extensive tissue distribution and a longer half-life compared to the more polar Digoxin and Gitoxin.[5] |

| Aqueous Solubility | Poorly Soluble | 46.08 mg/L[10] | 2.343 mg/L[18] | Solubility is critical for absorption. The increased polarity from the extra hydroxyl group enhances Digoxin's aqueous solubility relative to Digitoxin and Gitoxin, affecting its oral bioavailability. |

| pKa (Predicted) | 13.50 (Predicted)[18] | 13.50 (Predicted)[10] | 3.48 (Weak Acid, est.) / 13.50 (Predicted)[14][18] | The pKa indicates the ionization state of a molecule at a given pH.[6] As largely neutral compounds under physiological conditions, their passive diffusion across cell membranes is favored. The predicted values suggest very weak acidic/basic properties. |

In-Depth Methodologies for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. For complex, poorly soluble molecules like cardiac glycosides, specialized protocols are required. Here, we detail the standard, self-validating systems for measuring water solubility and LogP, grounded in internationally recognized guidelines.

Experimental Protocol 1: Determination of Aqueous Solubility (OECD 105)

The "Flask Method" as described in OECD Guideline 105 is the authoritative standard for determining the water solubility of substances, particularly for those with solubility above 10⁻² g/L.[19][20][21][22] The core principle is to create a saturated solution and measure the concentration of the dissolved substance.

Methodology:

-

Preliminary Test: A preliminary test is conducted to approximate the required sample amount and the time needed to reach saturation equilibrium.[20]

-

Sample Preparation: An excess amount of the test substance (e.g., Digitoxin) is added to a flask containing high-purity water.

-

Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to ensure equilibrium is reached.[20][22] This may take 24-48 hours. The system must be protected from light if the compound is photolabile.

-

Phase Separation: The solution is allowed to stand to let undissolved particles settle. Centrifugation is then used to separate the solid phase from the aqueous phase.

-

Analysis: A precise volume of the clear, saturated aqueous supernatant is carefully removed. The concentration of the dissolved analyte is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment is repeated until at least three consecutive measurements show no significant trend in concentration, confirming that equilibrium has been achieved.

Causality Behind Choices: The use of an excess of the substance is critical to ensure saturation is genuinely reached.[23] Constant temperature control is paramount, as solubility is highly temperature-dependent.[24] Employing a validated, specific analytical technique like HPLC is essential for accurately quantifying the analyte without interference from potential impurities.

Experimental Protocol 2: Determination of Partition Coefficient (LogP) by HPLC (OECD 117)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity. The HPLC method, outlined in OECD Guideline 117, is a reliable and efficient alternative to the traditional shake-flask method, especially for LogP values in the 0 to 6 range.[5][25][26]

Methodology:

-

Principle: The method is based on the correlation between a substance's retention time on a reversed-phase (RP-HPLC) column and its LogP. Lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.[27]

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[25]

-

Calibration: A series of reference compounds with known LogP values are injected into the system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

-

Sample Analysis: The test substance (e.g., Digoxin) is dissolved in the mobile phase and injected in a small volume.[25][27] The retention time is measured in duplicate.

-

Calculation: The retention factor (k) for the test substance is calculated from its retention time and the column's dead time. The LogP of the test substance is then determined by interpolating its log(k) value onto the calibration curve.[27]

Causality Behind Choices: RP-HPLC is chosen because the stationary phase mimics the lipophilic environment of n-octanol, providing a strong correlation for LogP.[26] Using a set of well-characterized reference standards is the foundation of this method's validity, as it ensures the relationship between retention and lipophilicity is accurately mapped for the specific system conditions.

Caption: Workflow for LogP determination via the OECD 117 HPLC method.

Biological Significance: Physicochemical Properties and Na+/K+-ATPase Inhibition

The therapeutic action of cardiac glycosides stems from their inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][28] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger.[29][30] The ultimate result is an accumulation of intracellular calcium, which is taken up by the sarcoplasmic reticulum and subsequently released during depolarization, leading to enhanced cardiac contractility.[1][28]

The physicochemical properties of each analog directly influence its interaction with this target and its overall in-vivo behavior:

-

Lipophilicity (LogP): Digitoxin's higher lipophilicity allows it to more readily cross cell membranes and distribute into tissues, including cardiac muscle. This contributes to its high volume of distribution and long elimination half-life. In contrast, the more hydrophilic nature of Digoxin (due to its extra hydroxyl group) leads to more rapid renal clearance and a shorter duration of action.

-

Solubility: While poor solubility can be a challenge for formulation, it is the dissolved fraction of the drug that is available for absorption. The subtle differences in solubility between the analogs can impact the rate and extent of their absorption from the gastrointestinal tract.

The binding of a cardiac glycoside to the Na+/K+-ATPase initiates a cascade of events that ultimately enhances the force of the heart's contraction.

Caption: Signaling cascade following Na+/K+-ATPase inhibition by cardiac glycosides.

Conclusion

Digitoxin and its analogs, Digoxin and Gitoxin, represent a classic case study in structure-activity relationships, where minor modifications to a complex scaffold result in significant changes to physicochemical properties. These properties—molecular weight, LogP, and solubility—are not abstract values but are fundamental drivers of a drug's pharmacokinetic profile and clinical performance. An expert understanding of these characteristics, coupled with the application of robust, validated methodologies for their measurement, is indispensable for the modern drug development professional. This guide serves as a foundational resource for researchers aiming to characterize these and other complex natural products, ensuring that scientific integrity and technical accuracy remain at the forefront of therapeutic innovation.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. manualofmedicine.com [manualofmedicine.com]

- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. Digitoxin | CAS 71-63-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIGOXIN | 20830-75-5 [chemicalbook.com]

- 11. Digoxin | CAS 20830-75-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Gitoxin [drugfuture.com]

- 14. scent.vn [scent.vn]

- 15. Gitoxin | C41H64O14 | CID 91540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CAS 4562-36-1: Gitoxin | CymitQuimica [cymitquimica.com]

- 17. GSRS [precision.fda.gov]

- 18. GITOXIN | 4562-36-1 [chemicalbook.com]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.hk]

- 23. sciresliterature.org [sciresliterature.org]

- 24. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 28. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 32. researchgate.net [researchgate.net]

- 33. diposit.ub.edu [diposit.ub.edu]

- 34. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Digitoxin (CAS 71-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 37. iosrjournals.org [iosrjournals.org]

- 38. researchgate.net [researchgate.net]

Technical Whitepaper: The Role of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in Kinase Inhibitor Optimization

Topic: Strategic Utilization of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in Kinase Inhibitor Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the transition from a potent enzymatic hit to a viable clinical candidate often hinges on physicochemical optimization. The molecule 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (hereafter referred to as Fragment-BM ) serves as a privileged building block designed to address two critical failure modes in drug development: poor aqueous solubility and suboptimal selectivity .

This guide dissects the structural utility of Fragment-BM, detailing its role as a modular "tail" unit that projects a solubilizing morpholine group into the solvent-exposed region of the ATP-binding pocket. We provide validated synthetic protocols for its integration and analyze its impact on Structure-Activity Relationships (SAR).

Structural Architecture & Pharmacophore Analysis[1]

Fragment-BM is not merely a reagent; it is a pre-assembled pharmacophore unit. Its efficacy stems from its tripartite structure, which allows medicinal chemists to rapidly elaborate core scaffolds (e.g., pyrimidines, quinazolines) via palladium-catalyzed cross-coupling.

The Tripartite Motif

| Component | Chemical Identity | Functional Role in Inhibitor Design |

| The Handle | 4-Bromo group | Synthetic Utility: A reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig coupling. It allows the fragment to be "snapped" onto a heteroaromatic core. |

| The Scaffold | Pyrazole Ring | Structural Rigidity: Acts as an aromatic spacer. In many binding modes (e.g., Aurora, JAK), the pyrazole nitrogens can participate in hydrogen bonding or |

| The Tail | ADME & Binding: The ethyl linker projects the morpholine ring out of the hydrophobic ATP pocket and into the solvent front. The morpholine nitrogen ( |

Visualization: Structural Logic

The following diagram illustrates the logical decomposition of Fragment-BM and its integration into a generic kinase inhibitor core.

Caption: Logical decomposition of Fragment-BM showing its modular components and integration pathway into a final inhibitor structure.

Mechanism of Action in Drug Design

Probing the Solvent Front

Kinase ATP pockets are typically deep and hydrophobic, but the rim of the pocket opens to the aqueous environment. A common design strategy, seen in drugs like Danusertib (Aurora kinase inhibitor) and Ruxolitinib (JAK inhibitor), is to attach a polar tail that reaches this solvent interface.

-

Solubility: The morpholine group reduces the LogD of the final molecule, preventing aggregation and improving oral bioavailability.

-

Selectivity: The flexible ethyl linker allows the morpholine to "scan" the surface residues. Specific interactions with non-conserved surface residues can enhance selectivity between closely related kinase isoforms (e.g., CDK2 vs. CDK4).

Synthetic Modularity (The "Plug-and-Play" Approach)

Fragment-BM allows for a convergent synthesis strategy. Instead of building the solubilizing tail linearly (which can be low-yielding due to multiple steps), the tail is pre-formed on the pyrazole. The bromine allows it to be coupled to a boronic acid-functionalized core in a single high-yielding step.

Experimental Protocols

Synthesis of Fragment-BM

Note: This protocol synthesizes the building block from commercially available starting materials.

Reaction: Alkylation of 4-bromopyrazole with 4-(2-chloroethyl)morpholine.

-

Reagents:

-

4-Bromo-1H-pyrazole (1.0 eq)

-

4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

-

Cesium Carbonate (

) (2.5 eq) or Potassium Hydroxide (KOH) -

Solvent: Acetonitrile (

) or DMF

-

-

Procedure:

-

Dissolve 4-bromo-1H-pyrazole in acetonitrile (0.5 M).

-

Add

and stir at room temperature for 30 minutes to deprotonate the pyrazole. -

Add 4-(2-chloroethyl)morpholine hydrochloride.

-

Heat the reaction mixture to reflux (80°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the pyrazole.

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Purification: The residue is typically purified via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10).

-

Yield: Expect 70–85%.

-

Integration via Suzuki-Miyaura Coupling

Note: This protocol describes coupling Fragment-BM to a generic heteroaryl boronic ester.

Reaction: Cross-coupling of Fragment-BM with Core-Boronate.

-

Reagents:

-

Fragment-BM (1.0 eq)

-

Core Scaffold Boronic Ester (e.g., Pyrimidine-boronate) (1.1 eq)

-

Catalyst:

(0.05 eq) -

Base:

(aq) (3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

In a microwave vial or pressure tube, combine Fragment-BM, boronic ester, and catalyst.

-

Add dioxane and aqueous base. Sparge with nitrogen for 5 minutes.

-

Seal and heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Reverse-phase HPLC is often required due to the polarity of the morpholine tail.

-

Case Study: Optimization of an Aurora Kinase Inhibitor

To demonstrate the utility of Fragment-BM, we examine a hypothetical optimization pathway analogous to the development of AT9283 and Danusertib .

The Challenge

A lead compound (Compound A) with a pyrazole-benzimidazole core shows potent inhibition of Aurora A (

-

Poor aqueous solubility (< 1 µg/mL).

-

High metabolic clearance (rapid oxidation of the core).

The Solution

Medicinal chemists replace a lipophilic phenyl group on the core with the 1-(2-morpholinoethyl)-1H-pyrazol-4-yl moiety using Fragment-BM.

Results (Data Comparison):

| Property | Compound A (Phenyl Analog) | Compound B (Fragment-BM Analog) | Impact |

| Aurora A | 5 nM | 3 nM | Potency maintained/improved |

| Solubility (pH 7.4) | < 1 µM | > 150 µM | >100-fold improvement |

| LogD | 4.2 | 2.1 | Optimized for oral bioavailability |

| Binding Mode | Hydrophobic collapse | H-bond to solvent channel | Improved specificity |

Synthetic Pathway Visualization

The following diagram maps the convergent synthesis used to generate Compound B.

Caption: Convergent synthetic pathway utilizing Fragment-BM to generate a solubility-optimized kinase inhibitor.

References

-

Fancelli, D., et al. (2005).[1] "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold."[2][3] Journal of Medicinal Chemistry, 48(8), 3080-3084.[1] Link

-

Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[2] Journal of Medicinal Chemistry, 52(2), 379-388. Link

-

Carpinelli, P., & Ceruti, R. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer."[2][4][5] Molecular Cancer Therapeutics, 6(12), 3158-3168. Link

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986-4999. Link

Sources

- 1. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Fragments: Fragments in the Clinic: AT9283 [practicalfragments.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its processability, formulation, and ultimate bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. Due to the specific nature of this molecule, publicly available experimental data is limited. Therefore, this document serves as both a theoretical guide and a practical manual, outlining the scientific rationale for solvent selection, detailing robust experimental protocols, and providing a framework for data interpretation. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure the generation of reliable and reproducible data essential for drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given volume of a solvent at a specific temperature, is a cornerstone of pharmaceutical development.[2][3] For an API like 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine, a molecule incorporating both a substituted pyrazole and a morpholine moiety, understanding its interaction with various organic solvents is paramount.[4][5] These functional groups suggest a nuanced polarity and potential for hydrogen bonding, making its solubility profile complex and highly solvent-dependent.

An API's solubility profile directly impacts:

-

Process Chemistry: Efficient synthesis, purification, and crystallization steps are contingent on selecting appropriate solvents where the compound and its intermediates have suitable solubility.[6]

-

Formulation Development: Creating viable dosage forms, from oral solids to parenteral solutions, requires a deep understanding of which excipients and solvent systems can effectively deliver the drug.[7] Low solubility is a primary hurdle in formulation.[8][9]

-

Preclinical Studies: Early-stage in vitro and in vivo studies, including ADMET (absorption, distribution, metabolism, elimination, and toxicity) assays, rely on the ability to prepare accurate and stable solutions.[9][10] Poor solubility can lead to underestimated activity or toxicity, jeopardizing the selection of promising drug candidates.[9][11][12]

This guide will focus on establishing a thermodynamic equilibrium solubility profile, which is considered the gold standard for development needs and provides a stable, baseline measurement of a compound's solubility.[2][13][14]

Foundational Knowledge: Physicochemical Characterization

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is necessary. While extensive experimental data for 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is not publicly available, we can infer properties from its constituent parts—a bromo-pyrazole and a morpholino-ethyl group—and from data on analogous structures.[4][15][16]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Significance for Solubility |

| Molecular Weight | ~303.19 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Polarity | Moderately polar | The morpholine ring (with its oxygen and nitrogen) and the pyrazole ring nitrogens offer polar sites for interaction with polar solvents. The bromo- and ethyl- groups add nonpolar character. |

| pKa (Basic) | Estimated 6.5 - 7.5 | The morpholine nitrogen is basic and will be protonated at acidic pH, drastically increasing aqueous solubility. This is less relevant for most organic solvents unless they are protic. |

| Hydrogen Bonding | Acceptor | The nitrogen atoms in both rings and the oxygen in the morpholine ring can act as hydrogen bond acceptors. There are no classic hydrogen bond donors. |

| LogP | Estimated 2.0 - 3.0 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating that solubility will be significant in a range of organic solvents. |

Note: These values are estimations based on structural analysis and data from similar compounds. Experimental determination is required for confirmation.

Strategic Solvent Selection: A Rationale-Driven Approach

The choice of organic solvents for screening is not arbitrary; it should be a strategic selection designed to probe the compound's behavior across a spectrum of physicochemical properties.[17][18] Solvents are chosen based on polarity, hydrogen bonding capability, and their classification according to regulatory guidelines (e.g., ICH Q3C).[1][17]

Table of Recommended Solvents for Initial Solubility Screening:

| Solvent | Class (ICH Q3C) | Polarity Index | H-Bonding | Rationale for Inclusion |

| Methanol | 2 | 5.1 | Donor & Acceptor | A polar, protic solvent. High solubility would suggest strong polar interactions are favorable. |

| Ethanol | 3 | 4.3 | Donor & Acceptor | A common, less toxic polar protic solvent widely used in formulations. |

| Acetone | 3 | 5.1 | Acceptor | A polar, aprotic solvent. Helps to understand the role of hydrogen bond donation from the solvent. |

| Acetonitrile | 2 | 5.8 | Acceptor | A polar, aprotic solvent with a strong dipole moment. |

| Ethyl Acetate | 3 | 4.4 | Acceptor | A moderately polar solvent with ester functionality, common in synthesis and purification. |

| Dichloromethane | 2 | 3.1 | Weakly Acceptor | A non-polar, aprotic solvent, effective for dissolving many organic compounds. |

| Toluene | 2 | 2.4 | Non-polar | A non-polar aromatic solvent. Solubility here would indicate the influence of non-polar parts of the molecule. |

| n-Heptane | 3 | 0.1 | Non-polar | A non-polar aliphatic solvent. Represents a "worst-case" for polar compounds and establishes a baseline. |

| Dimethyl Sulfoxide (DMSO) | - (Class 3 if used in manufacturing) | 7.2 | Strong Acceptor | A highly polar, aprotic solvent known for its broad solubilizing power; often used for stock solutions.[19] |

This selection provides a comprehensive overview, from highly polar to non-polar and from protic to aprotic, allowing for a detailed map of the compound's solubility behavior.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[2][20][21] It is accurate, reliable, and directly measures the saturation point of a solution in equilibrium with its solid phase.[3]

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine in a panel of organic solvents at a controlled temperature.

Materials:

-

4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.45 µm, PTFE for chemical compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of pre-weighed glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 1 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). The agitation should be vigorous enough to keep the solid suspended but not so high as to create a vortex.[20] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours. A preliminary experiment can determine the exact time needed to reach equilibrium.[20]

-

Sampling: After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Attach a solvent-compatible syringe filter (0.45 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Based on an estimated solubility range, accurately dilute the filtrate with the appropriate solvent or HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentrations prepared from a stock solution of the compound.

-

Calculation: Calculate the concentration of the original filtrate by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The results will provide a "solubility profile" that can guide further development activities.

Hypothetical Solubility Data Table:

| Solvent | Solubility (mg/mL) @ 25°C | Solubility (mol/L) @ 25°C | Classification | Implications for Development |

| DMSO | > 100 | > 0.33 | Very Soluble | Excellent for preparing high-concentration stock solutions for in vitro screening. |

| Dichloromethane | 85.3 | 0.28 | Freely Soluble | Good candidate for reaction solvent or for extraction/purification steps. |

| Acetone | 50.1 | 0.16 | Soluble | Useful for crystallization or as a process solvent. |

| Methanol | 25.5 | 0.08 | Sparingly Soluble | Moderate polarity is tolerated; may be useful in mixed-solvent systems. |

| Ethanol | 18.2 | 0.06 | Sparingly Soluble | Potential for liquid formulations, though may require co-solvents.[2] |

| Ethyl Acetate | 9.8 | 0.03 | Slightly Soluble | Limited use as a primary solvent but could be used as an anti-solvent in crystallization. |

| Toluene | 2.1 | 0.007 | Very Slightly Soluble | Indicates that non-polar aromatic interactions are not primary drivers of solubility. |

| n-Heptane | < 0.1 | < 0.0003 | Practically Insoluble | Confirms the compound's predominantly polar nature. Useful as an anti-solvent. |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of the Profile: The hypothetical profile suggests that 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a compound of moderate to high polarity. Its high solubility in polar aprotic solvents like DMSO and dichloromethane, and moderate solubility in polar protic solvents like methanol, indicates that both dipole-dipole interactions and hydrogen bond acceptance are important for solvation. The poor solubility in non-polar solvents like heptane and toluene confirms that hydrophobic interactions are less significant.

Advanced Considerations: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between the two primary types of solubility measurements in drug discovery.[10][12]

-

Thermodynamic Solubility: The true equilibrium value measured by methods like the shake-flask protocol. It is state-independent and highly reproducible. This is the preferred value for formulation and process development.[13][14]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[12][14] It is a rapid, high-throughput measurement useful for early-stage discovery to rank compounds but is sensitive to protocol parameters and can be less reproducible.[11][13][22]

Logical Relationship Diagram

Caption: Comparison of Kinetic and Thermodynamic Solubility assays in drug development.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine. By employing a strategic solvent selection and the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug development pipeline. The resulting solubility profile is not merely a set of numbers but a critical tool for guiding process chemistry, enabling formulation development, and ultimately de-risking the path to clinical evaluation. Future work should include determining solubility at different temperatures to understand the thermodynamics of dissolution and exploring binary solvent systems to optimize crystallization and formulation processes.

References

-

Bjelobrk, Z., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. Crystal Growth & Design, 21(9), 5198–5205. Available at: [Link]

-

Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. Available at: [Link]

-

Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Halford, B. (2013). Sanofi's Solvent Selection Guide. Chemical & Engineering News. Available at: [Link]

-

ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Kramer, C., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. Available at: [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

- Singhvi, G., & Singh, M. (2011). In-vitro drug release characterization models. International Journal of Pharmaceutical Studies and Research.

-

The Solubility Company. (2023). Preclinical α-FORMULATION™ Screen. Available at: [Link]

-

World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. In WHO Technical Report Series, No. 937. Available at: [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. books.rsc.org [books.rsc.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. asianpubs.org [asianpubs.org]

- 5. jocpr.com [jocpr.com]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. rjpls.org [rjpls.org]

- 18. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 19. asianpubs.org [asianpubs.org]

- 20. who.int [who.int]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. protocols.io [protocols.io]

History and development of morpholine-functionalized pyrazole intermediates

An In-depth Technical Guide to the History and Development of Morpholine-Functionalized Pyrazole Intermediates

Executive Summary